molecular formula C13H17NO B6334139 (3R)-1-Benzyl-3-methyl-piperidin-4-one CAS No. 2199214-87-2

(3R)-1-Benzyl-3-methyl-piperidin-4-one

Cat. No. B6334139
CAS RN: 2199214-87-2
M. Wt: 203.28 g/mol
InChI Key: OVQAJYCAXPHYNV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-Benzyl-3-methyl-piperidin-4-one, commonly referred to as BMPO, is a synthetic compound that has been studied in the laboratory for its potential applications in the field of science. BMPO is a chiral compound, meaning it has two non-superimposable mirror images, and is produced from the condensation of benzyl alcohol and 3-methyl-piperidine-4-one. BMPO has been studied for its potential use in drug synthesis, as well as its potential biochemical and physiological effects.

Scientific Research Applications

BMPO has been studied for its potential uses in drug synthesis. It has been used as a chiral building block for the synthesis of enantiomerically pure drugs, such as the anti-cancer drug gemcitabine. BMPO has also been used in the synthesis of other drugs, such as the anti-inflammatory drug naproxen.

Mechanism of Action

The mechanism of action of BMPO is not yet fully understood. However, it is believed that BMPO may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BMPO may also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPO have not been fully studied. However, in laboratory studies, BMPO has been shown to have anti-inflammatory and analgesic effects. BMPO has also been shown to have anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using BMPO in laboratory experiments is that it is a chiral compound, meaning it can be used to synthesize enantiomerically pure drugs. The main limitation of using BMPO in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the study of BMPO. These include further research into its mechanism of action, as well as its potential applications in drug synthesis. Additionally, further research should be conducted into the biochemical and physiological effects of BMPO, as well as its potential advantages and limitations for laboratory experiments. Finally, further research should be conducted into the potential uses of BMPO in other areas, such as the synthesis of other drugs.

Synthesis Methods

The synthesis of BMPO is a two-step process. The first step involves the condensation of benzyl alcohol and 3-methyl-piperidine-4-one, which is catalyzed by an acid. The second step involves the hydrolysis of the resulting mixture, which yields BMPO and water. The yields of BMPO can be improved by adjusting the reaction conditions and using a different catalyst.

properties

IUPAC Name

(3R)-1-benzyl-3-methylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQAJYCAXPHYNV-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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